oxophosphanium CAS No. 88648-37-7](/img/structure/B14379860.png)
[2-(4-Chlorophenyl)ethoxy](1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)ethoxyoxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethoxyoxophosphanium typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)ethoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)ethoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium compounds. These products have diverse applications in various chemical processes and industries.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)ethoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various compounds.
Phosphinic acid, (1-hydroxyethyl)-, 2-(4-chlorophenyl)ethyl ester: Shares structural similarities and is used in similar applications.
Uniqueness
2-(4-Chlorophenyl)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88648-37-7 |
|---|---|
Formule moléculaire |
C10H13ClO3P+ |
Poids moléculaire |
247.63 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)ethoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C10H13ClO3P/c1-8(12)15(13)14-7-6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3/q+1 |
Clé InChI |
BRSGSYISHQVMQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
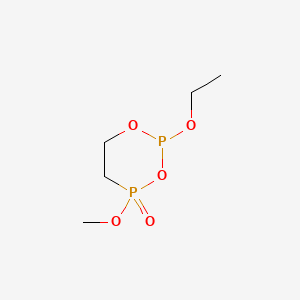
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
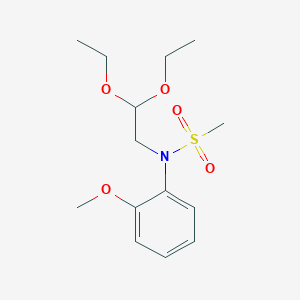

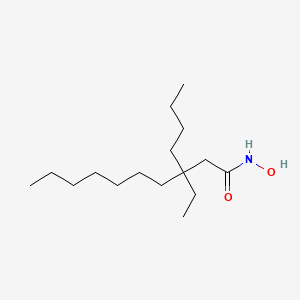
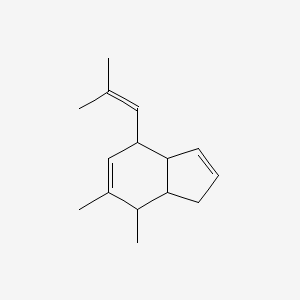

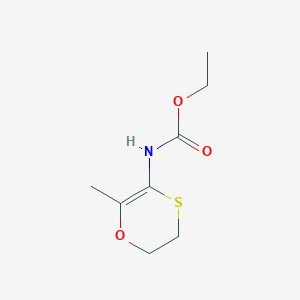
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
